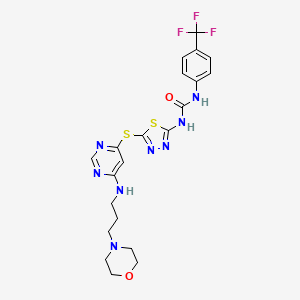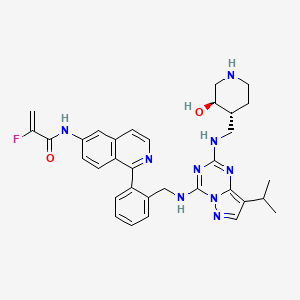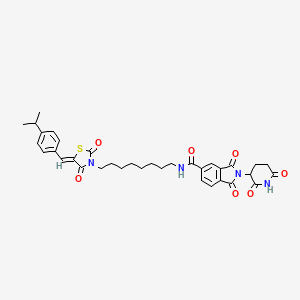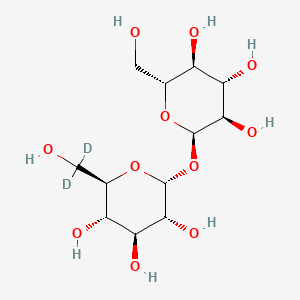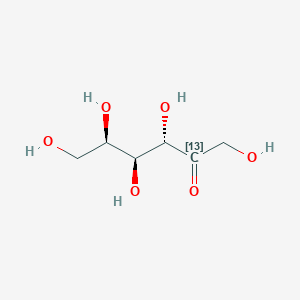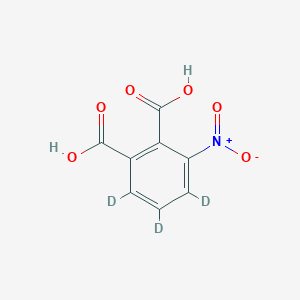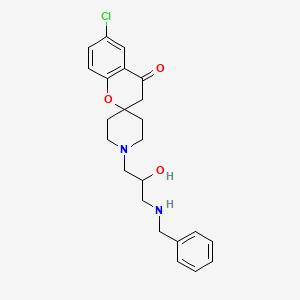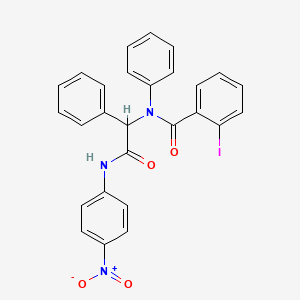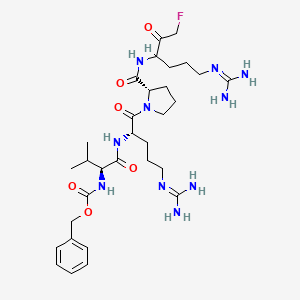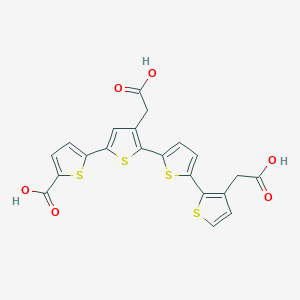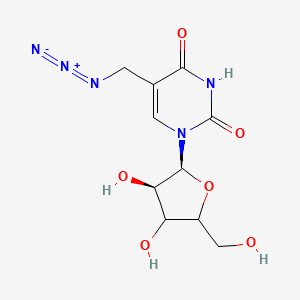
5-(Azidomethyl) arauridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Azidomethyl) arauridine is a thymidine analogue, which means it is structurally similar to thymidine, a nucleoside component of DNA. This compound is particularly notable for its use in click chemistry, a class of biocompatible small molecule reactions commonly used in bioconjugation . It contains an azide group, which allows it to participate in azide-alkyne cycloaddition reactions, making it a valuable tool for labeling and tracking DNA synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the activation of the 5’-hydroxyl group with methanesulfonyl chloride, followed by substitution with sodium azide . This reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
While specific industrial production methods for 5-(Azidomethyl) arauridine are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process would likely include steps for purification and quality control to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
5-(Azidomethyl) arauridine primarily undergoes click chemistry reactions, specifically azide-alkyne cycloaddition reactions. These reactions can be catalyzed by copper (CuAAC) or occur in a strain-promoted manner (SPAAC) without a catalyst .
Common Reagents and Conditions
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Requires a copper catalyst and an alkyne-containing molecule
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): Involves molecules containing DBCO or BCN groups and does not require a catalyst
Major Products
The major products of these reactions are triazole derivatives, which are formed by the cycloaddition of the azide group with the alkyne group .
Aplicaciones Científicas De Investigación
5-(Azidomethyl) arauridine has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the synthesis of various heterocycles and bioconjugates
Biology: Employed to label and track DNA synthesis in cells, aiding in the study of cell proliferation and DNA replication
Medicine: Potential use in drug development and delivery systems due to its ability to form stable bioconjugates
Industry: Utilized in the production of labeled biomolecules for various industrial applications
Mecanismo De Acción
The primary mechanism of action for 5-(Azidomethyl) arauridine involves its incorporation into DNA as a thymidine analogue. Once incorporated, it can be used to label DNA, allowing researchers to track DNA synthesis and cell proliferation . The azide group enables it to participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules .
Comparación Con Compuestos Similares
Similar Compounds
5-Azidomethyl-2’-deoxyuridine: Another thymidine analogue with similar click chemistry applications
5-Azidomethyl-2’-deoxycytidine: A cytidine analogue used for similar purposes in DNA labeling and tracking
Uniqueness
5-(Azidomethyl) arauridine is unique due to its specific structure, which allows it to be incorporated into DNA and participate in click chemistry reactions. This dual functionality makes it a versatile tool in both biological and chemical research .
Propiedades
Fórmula molecular |
C10H13N5O6 |
|---|---|
Peso molecular |
299.24 g/mol |
Nombre IUPAC |
5-(azidomethyl)-1-[(2S,3R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H13N5O6/c11-14-12-1-4-2-15(10(20)13-8(4)19)9-7(18)6(17)5(3-16)21-9/h2,5-7,9,16-18H,1,3H2,(H,13,19,20)/t5?,6?,7-,9+/m1/s1 |
Clave InChI |
ZAFBFGDCEFQDFD-URUNJKECSA-N |
SMILES isomérico |
C1=C(C(=O)NC(=O)N1[C@@H]2[C@@H](C(C(O2)CO)O)O)CN=[N+]=[N-] |
SMILES canónico |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)CN=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


